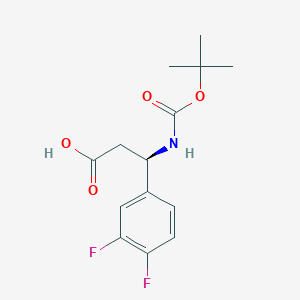
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a 3,4-difluorophenyl moiety through a series of reactions, including nucleophilic substitution and esterification.
Hydrolysis: The ester group is hydrolyzed to form the final propanoic acid product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
化学反应分析
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group and the difluorophenyl moiety plays a crucial role in its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
- ®-3-Amino-3-(3,4-difluorophenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is unique due to its specific ®-configuration and the presence of both the Boc protecting group and the difluorophenyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C14H17F2NO4 |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
(3R)-3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI 键 |
CGLCNEVHQBQDGK-LLVKDONJSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)F |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















